Esmolol Acid

Pharmacology Beta-Blocker Metabolite Activity

Esmolol Acid is the primary inactive metabolite of esmolol and a mandatory reference standard for ANDA analytical method validation. Substituting the parent drug esmolol invalidates results due to a 1500-fold difference in β-adrenergic receptor activity and a 25-fold longer elimination half-life (3.7 h vs. 9 min). Key benefits: • Direct indicator of esmolol hydrolytic degradation in stability studies. • Essential for HPLC-UV/LC-MS method development and enantiomeric separation validation. • Non-substitutable for accurate pharmacokinetic modeling and batch-to-batch QC release testing. Supplied with full COA; ships globally.

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
CAS No. 81148-15-4
Cat. No. B128163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsmolol Acid
CAS81148-15-4
Synonyms3-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)propionic Acid;  ASL 8123;  4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzenepropanoic Acid
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O
InChIInChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)
InChIKeyILSCWPMGTDPATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esmolol Acid: Reference Standard & Major Metabolite


Esmolol Acid (CAS 81148-15-4), also known as ASL-8123, is the primary, pharmacologically inactive carboxylic acid metabolite of the ultra-short-acting cardioselective β1-adrenergic antagonist esmolol [1]. It is formed rapidly in vivo via hydrolysis of esmolol's ester linkage by esterases in the erythrocyte cytosol, a process that also yields methanol [2]. As the major circulating and urinary metabolite of esmolol, it is a critical analyte in pharmacokinetic studies and a key impurity marker in the quality control of esmolol drug substance and finished pharmaceutical products [3]. Its distinct physicochemical properties and significantly reduced pharmacological activity relative to the parent compound are fundamental to understanding esmolol's clinical safety and efficacy profile [4].

Use Case Reference standard for esmolol metabolite in PK and QC studies
Method Compatibility Supports HPLC, LC-MS, and chiral separation workflows
Study Type Pharmacokinetic modeling and stability-indicating assays

Why Esmolol Acid Cannot Be Substituted


Scientific and industrial users cannot simply interchange Esmolol Acid with esmolol, other beta-blockers, or even their metabolites. The use case for Esmolol Acid is almost exclusively as a reference standard for analytical method development and validation, or as a specific analyte in pharmacokinetic and metabolic studies. Esmolol Acid possesses a distinct molecular structure and, consequently, a unique set of physicochemical and pharmacological properties that are not shared by its parent compound. For instance, esmolol has a melting point of 85–86 °C, while Esmolol Acid is an oily substance that slowly crystallizes at room temperature with a melting point of 48–50 °C . More critically, while esmolol is a potent β-blocker, Esmolol Acid is 1500- to 1900-fold less active at the β-adrenergic receptor [1]. This profound difference in pharmacological activity, combined with a 25-fold longer elimination half-life (3.7 hours vs. 9 minutes), means that substituting one for the other would produce entirely different experimental outcomes [2]. In a quality control setting, the detection of Esmolol Acid is a specific indicator of hydrolytic degradation of esmolol, a process that would not be tracked by monitoring other impurities or the parent drug alone . Therefore, the procurement of a high-purity Esmolol Acid reference standard is a non-substitutable requirement for any research or manufacturing activity involving esmolol.

Profile Mismatch

Substantially lower beta-receptor activity may shift assay interpretation away from the metabolite-specific reference standard context.

Physicochemical Difference

Distinct melting and solubility properties can alter chromatographic behavior, limiting direct method transfer.

Degradation-Specific Marker

Only Esmolol Acid serves as a direct indicator of esmolol hydrolysis; parent drug or other metabolites cannot replicate this QC function.

Quantitative Evidence: Esmolol Acid vs. Comparators


Pharmacological Potency Comparison

The beta-adrenoreceptor antagonist potency of Esmolol Acid (ASL-8123) was determined in vitro and in vivo. In isolated guinea pig right atria, Esmolol Acid demonstrated weak competitive beta-adrenoreceptor blocking activity with a pA2 of 3.73 ± 0.07 [1]. In anesthetized dogs, the blood level of Esmolol Acid required to produce a 50% inhibition of isoproterenol-induced tachycardia averaged 293 ± 65 µg/mL [1]. Based on these studies, Esmolol Acid was found to be approximately 1,600 to 1,900 times less potent than its parent compound, esmolol [1]. This is consistent with a review stating the acid metabolite has 1500-fold less activity than esmolol [2].

Potency vs. Esmolol
Head-to-head
1,500- to 1,900-fold lower β-blockade
Supports metabolite inertness in PK/PD interpretation
pA2 3.73 ± 0.07; in vitro and in vivo
Pharmacology Beta-Blocker Metabolite Activity

Elimination Half-Life Comparison

The elimination half-life of Esmolol Acid is substantially longer than that of its parent drug, esmolol. Esmolol is an ultra-short-acting beta-blocker with a mean elimination half-life of 9 minutes (range: 4 to 16 minutes) [1]. In contrast, the elimination half-life of its primary acid metabolite, ASL-8123, is approximately 3.7 hours [2]. This extended half-life results in accumulation of the metabolite in plasma, with blood levels that do not correspond to the level of beta-blockade [2].

Half-life vs. Esmolol
Head-to-head
3.7 h (metabolite) vs. 9 min (esmolol)
Indicates metabolite accumulation potential in PK models
25-fold longer; consider renal impairment context
Pharmacokinetics Metabolism Clearance

Plasma Protein Binding Comparison

The extent of plasma protein binding is a key determinant of drug distribution and clearance. Esmolol is approximately 55% bound to human plasma proteins [1]. In contrast, its major metabolite, Esmolol Acid, exhibits markedly lower plasma protein binding, at approximately 10% [1]. This difference is crucial for accurately interpreting the unbound, pharmacologically active fraction of the drug in circulation and for understanding the distribution and clearance mechanisms of both entities.

Protein Binding vs. Esmolol
Head-to-head
~10% (metabolite) vs. ~55% (esmolol)
Affects free fraction in distribution modeling
5.5-fold lower binding; human plasma
Pharmacokinetics Protein Binding Distribution

Validated HPLC Method for Enantiomeric Separation

A stereoselective reversed-phase high-performance liquid chromatography (HPLC) method was developed and validated for the simultaneous determination of the enantiomers of esmolol and its acid metabolite in human plasma [1]. The method involved solid-phase extraction and achieved absolute recoveries for all enantiomers of >73% [1]. The validated method was successfully applied to quantify the enantiomers of both esmolol and its metabolite in human plasma for hydrolysis studies, demonstrating its utility in understanding the stereoselective disposition of esmolol [1].

Chiral HPLC Method
Validated method
Simultaneous enantiomer quantification with >73% absolute recovery
Enables enantiomeric purity testing for batch release
Applied to human plasma research matrices
Analytical Chemistry Chiral Chromatography Method Validation

Metabolite Potency vs. Landiolol M1

While Esmolol Acid is a weak beta-antagonist, the primary metabolite of the structurally related drug landiolol (M1) also demonstrates low affinity for the β1-adrenergic receptor [1]. Both metabolites are pharmacologically far less active than their parent drugs. However, the selectivity profile differs: Esmolol Acid is derived from esmolol, which has a β1/β2 selectivity ratio of 33-fold, whereas landiolol's parent has a 255-fold selectivity [2]. This class-level difference implies that the metabolic profiles and potential for off-target effects differ between these two ultra-short-acting beta-blockers, which is a key consideration when selecting reference standards for comparative drug metabolism studies.

Selectivity Context vs. Landiolol
Class-level
Esmolol parent β1/β2 selectivity 33-fold; landiolol 255-fold
Selectivity differences require reference-standard confirmation
Review for comparative metabolism studies
Pharmacology Metabolite Comparison Beta-Selectivity

Esmolol Acid Application Scenarios


Analytical Method Development & Validation

Esmolol Acid is a primary reference standard for developing and validating analytical methods for esmolol drug substance and finished products. Its 1500-fold lower pharmacological activity compared to esmolol ensures it does not interfere with activity-based assays [1]. In HPLC-UV or LC-MS methods, it serves as a critical impurity marker, and its validated use in simultaneous enantiomeric separation allows for precise quality control, ensuring batch-to-batch consistency and regulatory compliance for ANDA submissions [2].

Pharmacokinetic & Metabolism Studies

As the major circulating metabolite of esmolol, Esmolol Acid is an essential analyte in pharmacokinetic studies. Its 25-fold longer half-life (3.7 hours) than esmolol (9 minutes) and 5.5-fold lower plasma protein binding (10% vs. 55%) make it a key marker for assessing drug exposure, clearance, and potential accumulation in renal impairment [3]. Quantifying Esmolol Acid is mandatory for building accurate compartmental models of esmolol's disposition in humans and animal models.

Stability & Forced Degradation Studies

Esmolol Acid is the primary hydrolytic degradation product of esmolol, which contains a labile ester moiety . In pharmaceutical development, stressed stability studies (e.g., under acidic, basic, oxidative, or thermal conditions) are performed on esmolol formulations, and the increase in Esmolol Acid concentration is a direct measure of the drug's instability. Monitoring this specific degradant is a regulatory requirement for establishing product shelf-life and appropriate storage conditions, as esmolol is prone to hydrolysis upon exposure to moisture .

Application
Selection Property
Validation Focus
Analytical Method Development & Validation
Metabolite-specific impurity marker
Chromatographic resolution and recovery assessment
Pharmacokinetic & Metabolism Studies
Major circulating metabolite analyte
PK modeling and accumulation evaluation
Stability & Forced Degradation Studies
Primary hydrolytic degradant marker
Shelf-life and storage condition context

Technical Documentation Hub

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32 linked technical documents
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